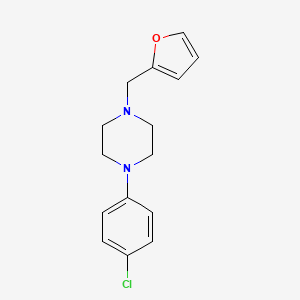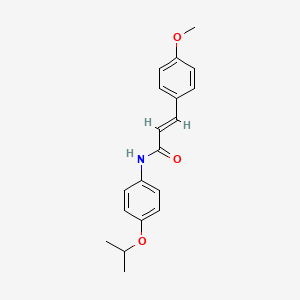
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用機序
MCPP acts as a non-selective serotonin receptor agonist, binding to multiple subtypes of serotonin receptors in the brain and body. It also has affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors. The exact mechanism of action of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is thought to modulate the release and reuptake of these neurotransmitters, leading to changes in mood, behavior, and physiology.
Biochemical and Physiological Effects
MCPP has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of hormones such as cortisol and prolactin. In the central nervous system, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to increase neuronal activity and alter the balance of neurotransmitters, leading to changes in mood, cognition, and behavior.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. This makes it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. However, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, including its non-selective binding to multiple receptor subtypes, which can complicate interpretation of results. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders, including depression and anxiety. Additionally, further investigation into the role of serotonin receptors and other neurotransmitter systems in various physiological processes could provide new insights into the underlying mechanisms of these processes. Finally, the development of more selective agonists and antagonists for specific receptor subtypes could provide new tools for investigating the role of these receptors in health and disease.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, or 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine, is a psychoactive drug that has been the subject of numerous scientific studies. Its well-characterized pharmacology and mechanism of action make it a useful tool for investigating the role of serotonin receptors and other neurotransmitter systems in various physiological processes. While 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has some limitations, its potential therapeutic applications and future research directions make it an interesting compound for further study.
合成法
The synthesis of 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 2-furfurylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The process is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
科学的研究の応用
MCPP has been studied extensively for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been investigated for its effects on the central nervous system, including its potential as a treatment for Parkinson's disease and schizophrenia. Additionally, 1-(4-chlorophenyl)-4-(2-furylmethyl)piperazine has been used as a research tool to investigate the role of serotonin receptors in various physiological processes.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUPHETWSGZCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-4-(2-furylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)
